molecular formula C18H21FN4 B6057462 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6057462
M. Wt: 312.4 g/mol
InChI Key: FRSLPSJLCDVLET-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound X) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₀H₂₅FN₄ (molecular weight: 356.45 g/mol) . Key structural features include:

  • A tert-butyl group at position 5, contributing steric bulk and lipophilicity.
  • A 4-fluorophenyl group at position 3, enhancing binding affinity through halogen interactions.
  • Methyl groups at the N-7 amine and position 2, modulating solubility and metabolic stability.

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-11-16(12-6-8-13(19)9-7-12)17-21-14(18(2,3)4)10-15(20-5)23(17)22-11/h6-10,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSLPSJLCDVLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it might inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings

Role of 5-Substituents :

  • Bulky groups (e.g., tert-butyl in Compound X) may enhance metabolic stability by shielding the core structure from enzymatic degradation .
  • Aromatic substituents (e.g., 4-fluorophenyl in Compound 32) improve target binding but may increase molecular weight and reduce solubility .

N-7 Substituent Effects: Pyridin-2-ylmethyl groups (e.g., Compounds 32–34) enhance potency against M. tb but introduce hERG channel inhibition risks .

3-Substituent Trends :

  • The 4-fluorophenyl group is a common feature in anti-mycobacterial agents, likely due to fluorine’s electronegativity and van der Waals interactions with ATP synthase .

Therapeutic Scope :

  • Derivatives with carboxamide substituents () exhibit anticancer activity, highlighting the scaffold’s versatility beyond infectious diseases .

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